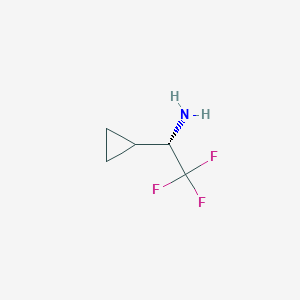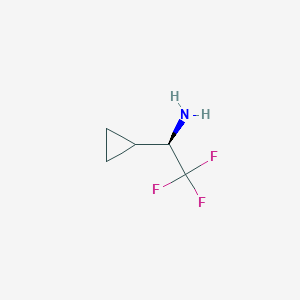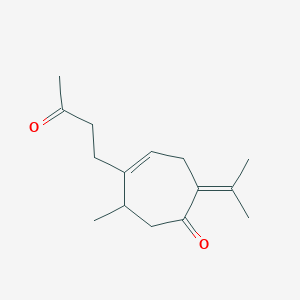
Curcumadione
Übersicht
Beschreibung
Curcumadione is a sesquiterpenoid compound derived from the rhizomes of Curcuma species, particularly Curcuma comosa . It is known for its unique chemical structure and potential pharmacological properties. This compound has garnered interest due to its presence in traditional medicine and its potential therapeutic applications.
Wirkmechanismus
Target of Action
Curcumadione, also known as curcumin, is a highly pleiotropic molecule that exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . It has been investigated for the treatment and supportive care of various clinical conditions including proteinuria, breast cancer, multiple myeloma, depression, and Non-Small Cell Lung Cancer (NSCLC) .
Mode of Action
This compound acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signaling molecules .
Biochemical Pathways
The pathway to curcuminoids, which includes this compound, utilizes two cinnamoyl CoAs and one malonyl CoA . Hydroxy- and methoxy-functional groups on the aromatic rings are introduced after the formation of the curcuminoid skeleton .
Pharmacokinetics
Despite proven efficacy against numerous experimental models, poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit the therapeutic efficacy of this compound .
Result of Action
Intravenous application of this compound to rats resulted in an increase in bile flow by 80 and 120% . In the rat model of inflammation, this compound was shown to inhibit edema formation . In nude mice that had been injected subcutaneously with prostate cancer cells, administration of this compound caused a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density .
Action Environment
The stability of this compound against degradation, its bioaccessibility in the gastrointestinal (GI) tract, and its controlled release at various locations can be enhanced based on changes in environmental conditions . Various nanoparticles prepared from minerals, proteins, and polysaccharides show potential for stabilizing the this compound-loaded emulsions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Curcumadione can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires specific catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the rhizomes of Curcuma species. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Curcumadione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Curcumadione is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Curcumin: A well-known curcuminoid with anti-inflammatory and antioxidant properties.
Curdione: Another sesquiterpenoid with potential anti-cancer effects.
Germacrone: A sesquiterpenoid with various pharmacological activities
Eigenschaften
IUPAC Name |
6-methyl-5-(3-oxobutyl)-2-propan-2-ylidenecyclohept-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVBGKPYDWLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C(C)C)CC=C1CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)
![(3R,4S)-3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)PIPERIDINE](/img/structure/B3026791.png)

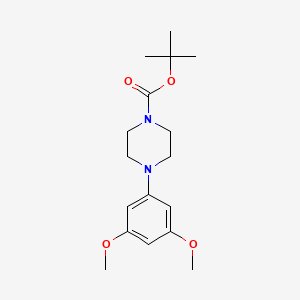
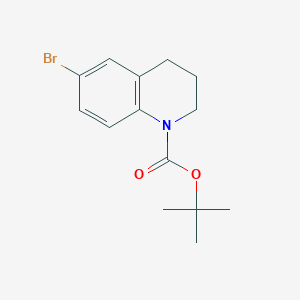
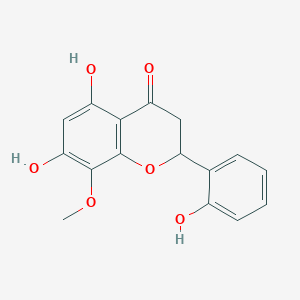
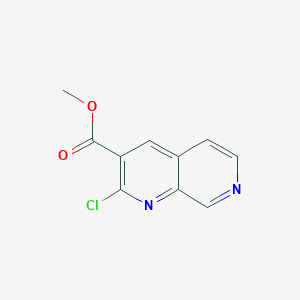
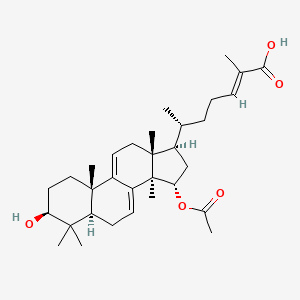

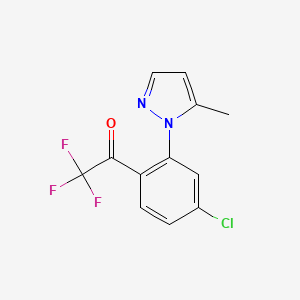
![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
